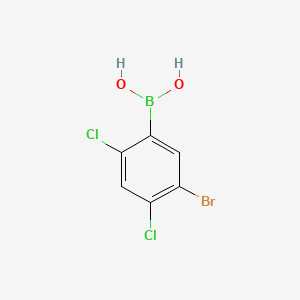
(S)-1-Boc-2-((R)-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine is a complex organic compound that features a pyrrolidine ring, a dihydroisoxazole moiety, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Dihydroisoxazole Moiety: The dihydroisoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Bromination: The bromine atom is introduced through a selective bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of (S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The dihydroisoxazole ring can be reduced to form different functional groups, depending on the reducing agent used.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while reduction reactions can produce alcohols or amines.
科学的研究の応用
(S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share the isoxazole ring structure.
Uniqueness
(S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine is unique due to the combination of its pyrrolidine ring, dihydroisoxazole moiety, and Boc protecting group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C12H19BrN2O3 |
|---|---|
分子量 |
319.19 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19BrN2O3/c1-12(2,3)17-11(16)15-6-4-5-8(15)9-7-10(13)14-18-9/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChIキー |
ZCCARVWVSPKSQM-DTWKUNHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1[C@H]2CC(=NO2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CC(=NO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


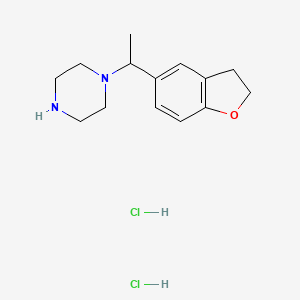
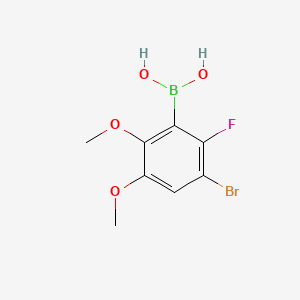

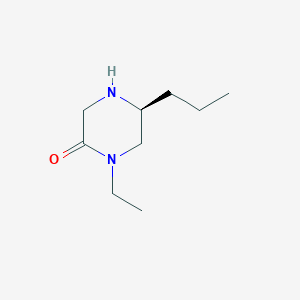

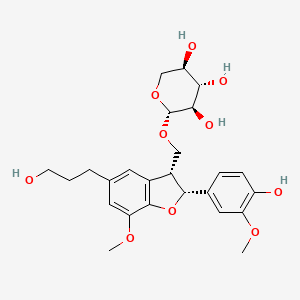
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)
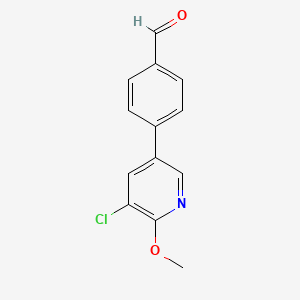
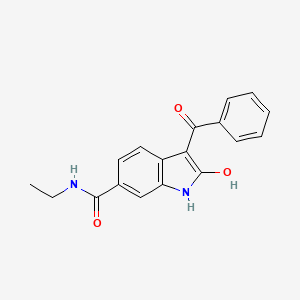

![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
